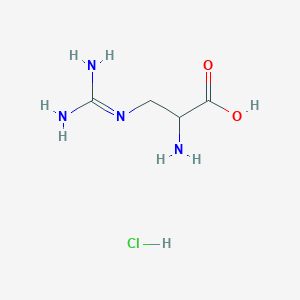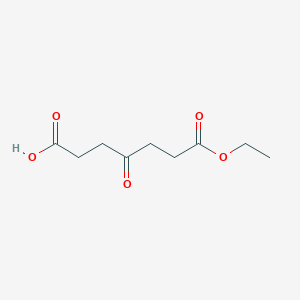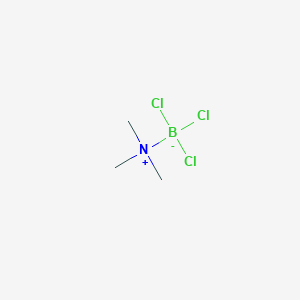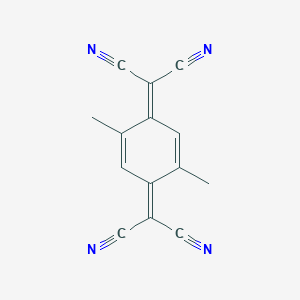
(S)-2-氨基-3-胍基丙酸盐酸盐
描述
Hydrochloric acid, also known as muriatic acid or spirits of salt, is an aqueous solution of hydrogen chloride (HCl). It is a colorless solution with a distinctive pungent smell. It is classified as a strong acid . Amine hydrochlorides represent latent forms of a more reactive free base .
Chemical Reactions Analysis
The chemical reactions involving a compound can be complex and depend on various factors. For example, hydrochloric acid is involved in many chemical reactions .科学研究应用
分析化学应用
纳因酮反应以其在检测初级氨基团中的作用而闻名,其中使用(S)-2-氨基-3-胍基丙酸盐酸盐等化合物。这种反应产生一种独特的紫色染料,在农业、生化和临床科学等广泛的科学领域中都很有用。它能够检测、分离和分析氨基酸、肽和蛋白质,突显了它在分析化学中对各种感兴趣化合物的实用性 (Friedman, 2004)。
药物化学和药理学
包括(S)-2-氨基-3-胍基丙酸盐酸盐在内的胍基衍生物被探索其治疗潜力。由于它们的胍基结构,这些化合物展现出广泛的生物活性,使它们成为新型药物基团的候选物。它们已被研究用于治疗神经退行性疾病、炎症、原虫感染、艾滋病毒和癌症等方面 (Rauf, Imtiaz-ud-Din., & Badshah, 2014)。
营养和生物能研究
胍基乙酸,作为(S)-2-氨基-3-胍基丙酸盐酸盐的衍生物,被研究其在生物能学中的作用,特别是与多发性硬化(MS)的关系。初步试验表明,它可能增强大脑能量代谢并改善MS患者的症状,为神经退行性疾病中的营养干预提供了新途径 (Ostojić, 2022)。
药物递送和生物医学工程
(S)-2-氨基-3-胍基丙酸盐酸盐的结构适合基于聚(氨基酸)的高支化聚合物用于生物医学应用的开发。这些聚合物被探索其作为基因和药物递送载体的潜力,突显了它们在增强治疗效果和靶向治疗中的重要性 (Thompson & Scholz, 2021)。
合成和化学工程
研究抗菌剂的合成,包括从(S)-2-氨基-3-胍基丙酸盐酸盐衍生的寡六亚甲基胍盐酸盐,正在利用微反应器等现代合成技术。这种方法可以更准确地控制合成条件,从而提高抗微生物剂的生产纯度和效率 (Ha, 2022)。
安全和危害
未来方向
作用机制
Mode of Action
L-2-Amino-3-guanidinopropionic acid hydrochloride interacts with its target, HAI, by binding to it . This interaction results in the hydrolysis of L-arginine to form L-ornithine and urea through a metal-activated hydroxide mechanism .
Biochemical Pathways
The compound affects the urea cycle , a series of biochemical reactions in which nitrogen is removed from the body. In this pathway, L-arginine is hydrolyzed to form L-ornithine and urea . The downstream effects include the regulation of L-Arg bioavailability for NO biosynthesis .
Result of Action
The molecular and cellular effects of the compound’s action involve the production of L-ornithine and urea from L-arginine . This process is crucial for the regulation of L-Arg bioavailability for NO biosynthesis .
属性
IUPAC Name |
(2S)-2-amino-3-(diaminomethylideneamino)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4O2.ClH/c5-2(3(9)10)1-8-4(6)7;/h2H,1,5H2,(H,9,10)(H4,6,7,8);1H/t2-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXYHKHLLCDEAX-DKWTVANSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30163935 | |
| Record name | 3-((Aminoiminomethyl)amino)-L-alanine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30163935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-guanidinopropanoic acid hydrochloride | |
CAS RN |
1482-99-1 | |
| Record name | L-Alanine, 3-[(aminoiminomethyl)amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1482-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-((Aminoiminomethyl)amino)-L-alanine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001482991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-((Aminoiminomethyl)amino)-L-alanine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30163935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(aminoiminomethyl)amino]-L-alanine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of (S)-2-Amino-3-guanidinopropanoic acid hydrochloride in affinity chromatography purification?
A1: The research article describes a method for improving the purification of target proteins in affinity chromatography. [] This method utilizes a flushing solution containing either arginine or an arginine derivative, including (S)-2-Amino-3-guanidinopropanoic acid hydrochloride, at a pH of 8.5–9.5, without any non-buffered salt. The inclusion of (S)-2-Amino-3-guanidinopropanoic acid hydrochloride in the washing step helps to increase the concentration of the target protein in the final pool. The researchers suggest this is achieved through a reduction in the amount of host cell proteins and low-molecular-weight compounds that bind non-specifically to the affinity matrix. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















![7-Bromobenzo[b]thiophene](/img/structure/B74336.png)